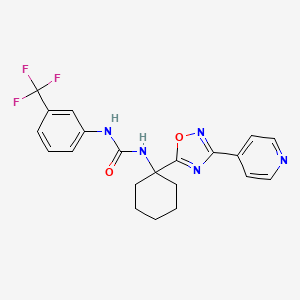
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fused Mesoionic Heterocycles Synthesis
Research has explored the synthesis of mesoionic derivatives, including 1,3,4-oxadiazolo and thiadiazolo pyridine derivatives, from pyridone and pyridinethione. The process involves the formation of N,N'-disubstituted ureas, showcasing the chemical versatility of compounds related to the target molecule in synthetic organic chemistry (Molina et al., 1982).
π–π Noncovalent Interaction Studies
A series of N-pyridyl ureas with 1,2,4- and 1,3,4-oxadiazole moieties have been prepared and characterized, highlighting their potential in studying π–π noncovalent interactions. Such studies are crucial for understanding molecular recognition and designing new materials or pharmaceutical agents (Baykov et al., 2021).
Microwave-assisted Synthesis
Efficient methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives have been developed, utilizing microwave irradiation. This approach signifies the compound's relevance in facilitating rapid and efficient synthetic routes in organic chemistry, contributing to the development of new materials or active pharmaceutical ingredients (Li & Chen, 2008).
Antimicrobial Agents Development
Compounds containing 1,3,4-oxadiazole and urea functionalities have been synthesized and screened for antimicrobial activity. This underscores the potential utility of the target compound in the design and discovery of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial strains (Buha et al., 2012).
Apoptosis Induction in Cancer Therapy
The structure-activity relationship studies of compounds with oxadiazole cores have identified novel apoptosis inducers, highlighting their potential as anticancer agents. Such research demonstrates the compound's relevance in cancer therapy, particularly in the development of targeted treatments that induce programmed cell death in cancer cells (Zhang et al., 2005).
特性
IUPAC Name |
1-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)15-5-4-6-16(13-15)26-19(30)28-20(9-2-1-3-10-20)18-27-17(29-31-18)14-7-11-25-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKJLGVNTWCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
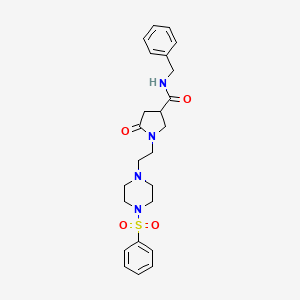
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

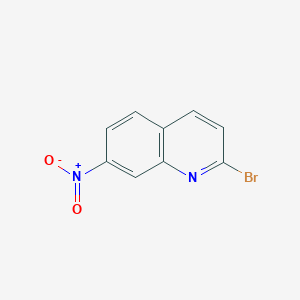
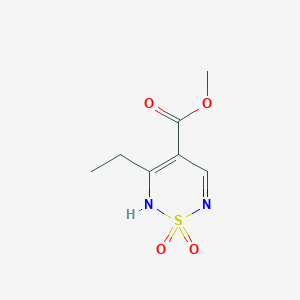
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
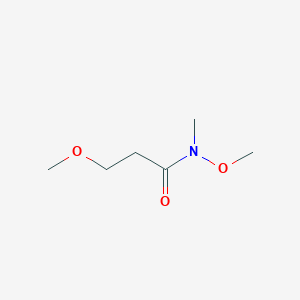

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
